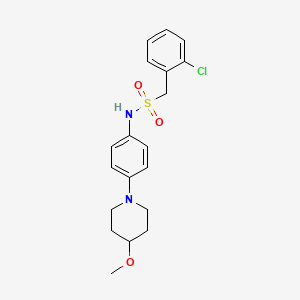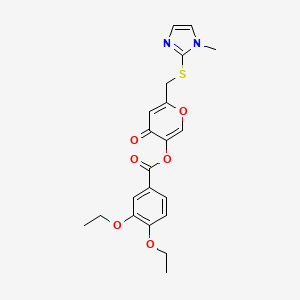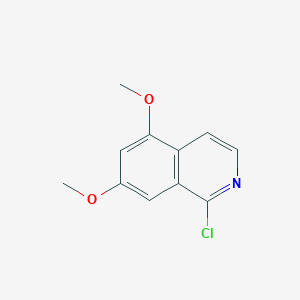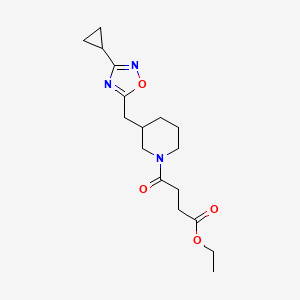![molecular formula C19H19FN2O3S B2828560 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide CAS No. 1706057-32-0](/img/structure/B2828560.png)
7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 2-fluorophenyl group, and a 1,4-thiazepane-4-carboxamide group. These groups could potentially confer interesting chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yl group suggests that the compound may have aromatic properties, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the carboxamide group could potentially undergo hydrolysis, and the benzo[d][1,3]dioxol-5-yl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxamide group could potentially increase the compound’s solubility in water .科学的研究の応用
Synthesis and Chemical Properties
Novel Synthesis Techniques : A study by Xuárez-Marill and Dodd (2007) discusses the preparation of 4-aryl-beta-carboline-3-carboxamides, demonstrating advanced synthesis techniques that might be applicable to the creation and modification of similar compounds, including 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide. This approach could be relevant for the synthesis of novel derivatives with potential pharmacological activities (Xuárez-Marill & Dodd, 2007).
Antitumor Properties : Research by Stevens et al. (1984) on imidazotetrazines indicates the exploration of novel antitumor agents. The structural modification strategies discussed could be insightful for developing derivatives of this compound with enhanced antitumor activities (Stevens et al., 1984).
Antimicrobial and Anticancer Activity : A study on thiazole derivatives linked to benzo[1,3]dioxole moiety by Mansour et al. (2020) investigates antimicrobial and anti-proliferative activities. This suggests potential research applications of this compound in developing new antimicrobial and anticancer compounds (Mansour et al., 2020).
Biological Applications
Anticholinesterase Activity : Research by Ghanei-Nasab et al. (2016) on coumarin-3-carboxamides bearing a tryptamine moiety and their anticholinesterase activity highlights the potential for compounds like this compound to be investigated for neurological disorders treatment (Ghanei-Nasab et al., 2016).
Photoresist Materials : Ebara et al. (2003) describe the development of photosensitive poly(benzoxazole) materials for electronics, suggesting potential applications of similar compounds in advanced material science (Ebara et al., 2003).
Antitumor Benzothiazoles : Hutchinson et al. (2001) explore the synthesis and biological properties of fluorinated benzothiazoles, indicating the significance of such structures in antitumor research. This could inform potential anticancer studies involving this compound (Hutchinson et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c20-14-3-1-2-4-15(14)21-19(23)22-8-7-18(26-10-9-22)13-5-6-16-17(11-13)25-12-24-16/h1-6,11,18H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWNYWXMHSALCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)


![2-Cyclopropyl-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2828483.png)



![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2828491.png)
![7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2828492.png)
![2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2828498.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)
